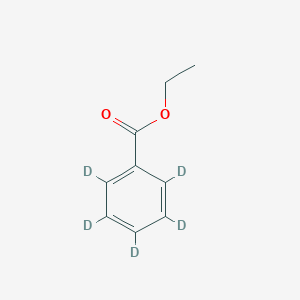

Benzoic Acid-d5 Ethyl Ester

Descripción general

Descripción

Benzoic Acid-d5 Ethyl Ester (CAS 126070-21-1), also known as 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate or Ethyl-d5 Paraben, is a deuterated analog of ethyl 4-hydroxybenzoate . This compound features five deuterium atoms on the ethyl group, replacing all hydrogen atoms in the CH2CH3 moiety. It is widely used as an internal standard in mass spectrometry and isotopic labeling studies due to its near-identical chemical behavior to non-deuterated analogs, coupled with distinct mass spectral signatures . Its applications span analytical chemistry, microbiology (e.g., antimicrobial studies), and food science (e.g., aroma compound analysis) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Benzoic Acid-d5 Ethyl Ester typically involves the esterification of deuterated benzoic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent and a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents is optimized to ensure sustainability and cost-effectiveness.

Análisis De Reacciones Químicas

Acid/Base-Catalyzed Hydrolysis

The ester undergoes hydrolysis in acidic or basic conditions, reverting to deuterated benzoic acid and ethanol 6.

Acidic Hydrolysis :

-

Conditions : Excess aqueous HCl/H₂SO₄ under reflux.

-

Mechanism : Protonation of the ester’s oxygen, followed by nucleophilic attack by water .

Basic Hydrolysis (Saponification) :

| Hydrolysis Type | Rate Constant (k) | Notes |

|---|---|---|

| Acidic | Slower than non-D | Isotopic effect reduces H⁺ mobility |

| Basic | Comparable to non-D | Minimal isotopic impact on OH⁻ attack |

Transesterification Reactions

The ester reacts with higher alcohols (e.g., methanol) under acid catalysis to form new esters :

Key Factors :

-

Catalyst : H₂SO₄ or Lewis acids (e.g., Ti(OiPr)₄).

-

Equilibrium Control : Excess methanol shifts equilibrium toward methyl ester .

Thermodynamic Data

Thermochemical properties of Benzoic Acid-d5 Ethyl Ederived from ethyl benzoate analogs :

| Property | Value | Method |

|---|---|---|

| Boiling Point | 485 ± 2 K | AVG (NIST) |

| Enthalpy of Vaporization | 61.1 ± 0.3 kJ/mol | GS/TRC |

| Melting Point | 239 ± 2 K | AVG (NIST) |

Stability and Reactivity

Aplicaciones Científicas De Investigación

NMR Spectroscopy

Benzoic acid-d5 ethyl ester is frequently used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of NMR spectra, allowing for more precise structural elucidation of organic compounds. This is particularly useful in:

- Structural Biology : Analyzing protein-ligand interactions.

- Metabolomics : Identifying metabolic pathways by tracking deuterated metabolites.

Mass Spectrometry

In mass spectrometry, deuterated compounds serve as internal standards for quantification. This compound can be utilized to calibrate instruments and improve the accuracy of quantitative analyses in complex mixtures.

Kinetic Studies

The compound is valuable in kinetic studies of reactions involving benzoic acid derivatives. By using this compound, researchers can trace reaction pathways and determine rate constants with greater precision due to the distinct mass difference from non-deuterated forms.

Pharmaceutical Research

Benzoic acid derivatives are often explored for their pharmacological properties. The deuterated form can aid in:

- Drug Metabolism Studies : Understanding how drugs are metabolized in biological systems.

- Bioavailability Assessments : Evaluating the absorption and distribution of drugs within the body.

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| NMR Spectroscopy | Structural analysis of organic compounds | Enhanced resolution and sensitivity |

| Mass Spectrometry | Calibration and quantification | Improved accuracy |

| Kinetic Studies | Analysis of reaction rates and pathways | Precise tracking of reaction dynamics |

| Pharmaceutical Research | Studies on drug metabolism and bioavailability | Insight into pharmacokinetics |

Case Study 1: NMR Analysis of Protein-Ligand Interactions

In a study published in Journal of Molecular Biology, researchers utilized this compound to investigate the binding affinity of a ligand to a target protein. The deuterated form provided clearer spectral data, enabling the determination of binding kinetics with high precision .

Case Study 2: Metabolic Pathway Tracking

A study conducted by Metabolomics Journal demonstrated the use of this compound in tracing metabolic pathways in yeast cells. The incorporation of deuterium allowed researchers to differentiate between endogenous and exogenous metabolites, providing insights into metabolic fluxes .

Case Study 3: Drug Absorption Studies

Research published in Pharmaceutical Research highlighted the application of this compound in assessing the bioavailability of a new drug formulation. The isotopic labeling facilitated accurate measurements of drug concentrations over time, leading to improved formulations .

Mecanismo De Acción

The mechanism of action of Benzoic Acid-d5 Ethyl Ester involves its interaction with various molecular targets. In biological systems, it can permeate cell membranes and participate in metabolic pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms, providing valuable insights into the behavior of similar non-deuterated compounds .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Ethyl 4-Hydroxybenzoate (Ethyl Paraben)

- Molecular Formula : C9H10O3

- Key Differences : Lacks deuterium substitution; molecular weight is 166.17 g/mol compared to 171.21 g/mol for the deuterated form.

- Applications : Common preservative in cosmetics and food due to antimicrobial activity. MIC values against Lactobacillus helveticus strains range from 0.03–2 μg/mL, lower than its free acid counterpart .

- Solubility: Similar to Benzoic Acid-d5 Ethyl Ester in polar organic solvents but metabolized faster in vivo due to non-deuterated ethyl group .

Methyl 4-Hydroxybenzoate (Methyl Paraben)

- Molecular Formula : C8H8O3

- Key Differences : Shorter alkyl chain (methyl vs. ethyl); lower molecular weight (152.15 g/mol).

- Applications : Broader antimicrobial spectrum but higher MIC values in some bacterial strains compared to ethyl derivatives .

Benzoic Acid Ethyl Ester (Non-Deuterated)

- Molecular Formula : C9H10O2

- Key Differences : Lacks both the hydroxyl group (4-position) and deuterium.

- Applications: Key aroma compound in fermented beverages (e.g., kiwifruit, baijiu), contributing to fruity notes .

Isotopic and Functional Group Comparisons

Deuterium Substitution Effects

- Stability : Deuterium reduces metabolic degradation rates (kinetic isotope effect), making this compound ideal for tracer studies .

- Analytical Utility: Distinct mass-to-charge ratio (m/z) enables precise quantification in GC-MS or LC-MS without interference from non-deuterated analogs .

Comparison with Other Deuterated Esters

- Ethyl-d5 Vanillate : Shows similar isotopic labeling advantages but differs in functional groups (methoxy vs. hydroxyl), affecting polarity and antimicrobial activity .

- Ethyl-d5 Decanoate: A long-chain ester used in lipid metabolism studies; differs in hydrophobicity and solubility .

Physicochemical Properties

Key Research Findings

- Antimicrobial Studies: Ethyl esters of phenolic acids (e.g., ethyl vanillate, ethyl 4-hydroxybenzoate) exhibit lower MIC values than their free acids, suggesting esterification enhances bioavailability .

- Aroma Contributions : Benzoic Acid Ethyl Ester is a major volatile in kiwifruit and baijiu, with concentrations declining during storage .

- Isotopic Tracers : this compound’s deuterium labeling enables precise tracking in metabolic pathways without altering chemical behavior .

Actividad Biológica

Benzoic Acid-d5 Ethyl Ester, a deuterated derivative of benzoic acid, is gaining attention in various fields of research due to its unique properties and biological activities. This compound, characterized by the incorporation of deuterium atoms, offers advantages in studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula CHDO and a molecular weight of approximately 155.23 g/mol. Its structure consists of a benzene ring attached to an ethyl ester functional group, with deuterium substituents enhancing its stability and traceability in biological systems.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHDO |

| Molecular Weight | 155.23 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 249.3 ± 9.0 °C |

| Melting Point | 121-125 °C |

Benzoic Acid derivatives, including this compound, have been shown to exhibit various biological activities such as antimicrobial, antifungal, and anticancer effects. The mechanisms underlying these activities often involve the modulation of enzymatic pathways and cellular processes.

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against a range of microorganisms, particularly yeasts and molds. Its effectiveness is enhanced in acidic environments, which increase the permeability of the unionized form into microbial cells .

- Antifungal Activity : The compound has shown promising results in inhibiting fungal growth by disrupting cell membrane integrity and interfering with metabolic processes .

- Antioxidant Properties : Research indicates that benzoic acid derivatives can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, against common foodborne pathogens. Results indicated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a food preservative .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against Candida albicans. The results demonstrated a dose-dependent inhibition of fungal growth, suggesting its utility in treating fungal infections .

Study 3: Cytotoxicity Assessment

A cytotoxicity study involving human cancer cell lines (Hep-G2 and A2058) revealed that this compound exhibited low toxicity at therapeutic concentrations while enhancing proteasome activity. This dual action positions it as a candidate for further development in cancer therapies .

Table 2: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing Benzoic Acid-d5 Ethyl Ester in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification. Deuterated ethanol (C₂H₅OD) reacts with benzoic acid-d5 under reflux in the presence of concentrated sulfuric acid (H₂SO₄), which acts as a catalyst and dehydrating agent . To ensure deuteration integrity, use deuterated reagents (e.g., D₂O for quenching) and inert atmospheres to avoid proton exchange. Post-synthesis, purify via fractional distillation or preparative HPLC to remove unreacted starting materials .

Q. What safety protocols are critical for handling this compound?

While deuterated compounds like this compound share hazards with their non-deuterated analogs (e.g., skin/eye irritation ), additional precautions include:

- Storage under anhydrous conditions (argon/vacuum-sealed containers) to prevent isotopic exchange .

- Use of deuterated solvents (e.g., DMSO-d₆) in experiments to minimize contamination.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and fume hoods during synthesis .

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR will show absence of proton signals at positions replaced by deuterium (e.g., aromatic protons). Quantitative ²H NMR can confirm isotopic enrichment (99 atom% D) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M+D]⁺) to verify deuteration levels .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using certified reference standards .

Advanced Research Questions

Q. How does isotopic substitution (deuteration) affect the reaction kinetics of this compound in catalytic processes?

Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energies in reactions like hydrolysis or transesterification. For example, the ester’s hydrolysis rate in basic conditions may decrease due to a kinetic isotope effect (KIE). To study this, compare rate constants (k_H/k_D) using deuterated vs. non-deuterated analogs under identical conditions (pH, temperature) .

Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Discrepancies may arise from trace impurities (e.g., residual acids) or storage conditions. To address this:

- Conduct accelerated stability studies (40°C/75% RH) with controlled humidity to assess deuterium loss via LC-MS.

- Use radical scavengers (e.g., BHT) in oxidative stability assays to isolate degradation pathways .

Q. How can microwave-assisted synthesis improve the yield and deuteration efficiency of this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Optimize parameters:

- Temperature: 80–100°C to prevent thermal decomposition.

- Catalyst loading: 5 mol% H₂SO₄ or solid acid catalysts (e.g., Amberlyst-15) for cleaner reactions.

- Reaction time: 10–15 minutes, monitored via in-situ FTIR to track esterification progress .

Q. What advanced techniques quantify isotopic scrambling in this compound during prolonged storage?

Propiedades

IUPAC Name |

ethyl 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.